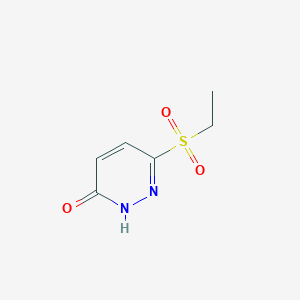![molecular formula C6H6Cl3N5 B12918602 Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]- CAS No. 380305-28-2](/img/structure/B12918602.png)
Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine is a chemical compound that belongs to the class of guanidines and pyrimidines. This compound is characterized by the presence of a trichloromethyl group attached to the pyrimidine ring, which is further linked to a guanidine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-(trichloromethyl)pyrimidine-2-amine with a guanidylating agent. This reaction typically requires the use of coupling reagents or metal-catalyzed conditions to facilitate the formation of the guanidine group. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups such as methyl or methylene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways. The trichloromethyl group may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine can be compared with other similar compounds such as:
1-(4-(Chloromethyl)pyrimidin-2-yl)guanidine: This compound has a chloromethyl group instead of a trichloromethyl group, which may affect its reactivity and biological activity.
1-(4-(Methyl)pyrimidin-2-yl)guanidine: The presence of a methyl group instead of a trichloromethyl group can lead to different chemical and biological properties.
1-(4-(Nitromethyl)pyrimidin-2-yl)guanidine: The nitromethyl group introduces additional reactivity and potential biological effects. The uniqueness of 1-(4-(Trichloromethyl)pyrimidin-2-yl)guanidine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
380305-28-2 |
|---|---|
Molekularformel |
C6H6Cl3N5 |
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
2-[4-(trichloromethyl)pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C6H6Cl3N5/c7-6(8,9)3-1-2-12-5(13-3)14-4(10)11/h1-2H,(H4,10,11,12,13,14) |
InChI-Schlüssel |
KUBHEMQMPXZOJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1C(Cl)(Cl)Cl)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
![4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12918523.png)
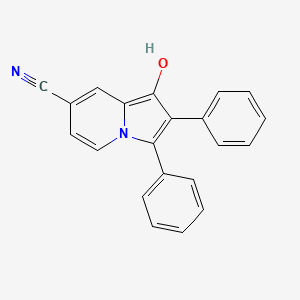
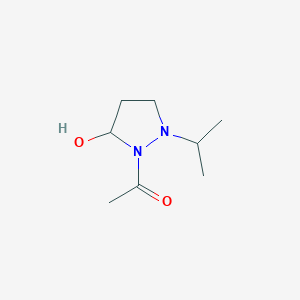
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)
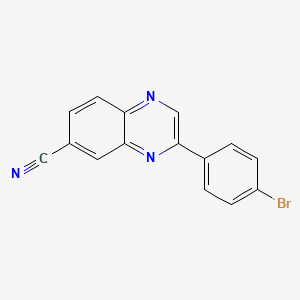
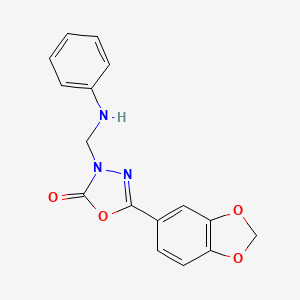

![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)

![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
